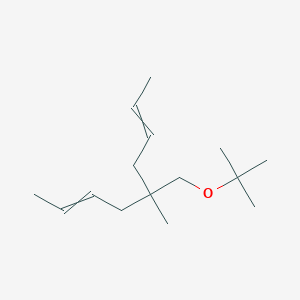![molecular formula C13H15Cl2NO2 B14489386 2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- CAS No. 64976-97-2](/img/structure/B14489386.png)
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- is a compound of significant interest in the fields of chemistry and medicine. This compound is known for its unique structure, which includes a propenoic acid moiety and a bis(2-chloroethyl)amino group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- typically involves the reaction of 2-chloroethylamine with a phenyl derivative, followed by the introduction of the propenoic acid moiety. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the safe handling and disposal of hazardous reagents, such as 2-chloroethylamine.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar structure and mechanism of action.
Cyclophosphamide: A widely used alkylating agent with a different chemical structure but similar therapeutic applications.
Uniqueness
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with DNA makes it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
64976-97-2 |
|---|---|
分子式 |
C13H15Cl2NO2 |
分子量 |
288.17 g/mol |
IUPAC名 |
(Z)-3-[2-[bis(2-chloroethyl)amino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H15Cl2NO2/c14-7-9-16(10-8-15)12-4-2-1-3-11(12)5-6-13(17)18/h1-6H,7-10H2,(H,17,18)/b6-5- |
InChIキー |
UIDZRHZSGQXZDV-WAYWQWQTSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)O)N(CCCl)CCCl |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


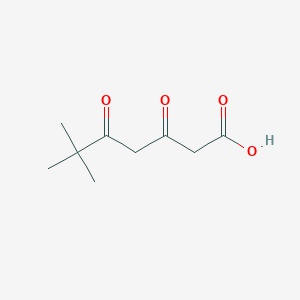

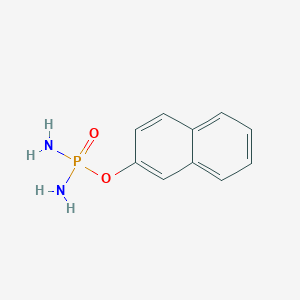
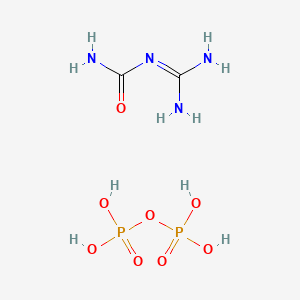
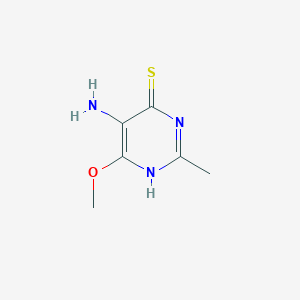

![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)

![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
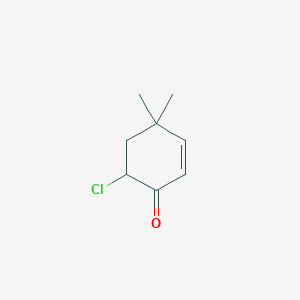
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
